1-[(4-Nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
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Overview
Description
1-[(4-Nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves the reaction of 1-(4-nitrobenzyl)piperazine with 2,3,4-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding benzyl alcohols and piperazine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products
Reduction: 1-(4-Amino-benzyl)-4-(2,3,4-trimethoxy-benzyl)-piperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
Hydrolysis: 4-Nitrobenzyl alcohol and 2,3,4-trimethoxybenzyl alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The nitro and methoxy groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(2,3,4-trimethoxy-benzyl)-piperazine: Lacks the nitro group, which may affect its biological activity.
1-(4-Methoxy-benzyl)-4-(2,3,4-trimethoxy-benzyl)-piperazine: Contains a methoxy group instead of a nitro group, potentially altering its reactivity and pharmacological properties.
Uniqueness
1-[(4-Nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is unique due to the presence of both nitro and trimethoxybenzyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C21H27N3O5 |
---|---|
Molecular Weight |
401.5g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H27N3O5/c1-27-19-9-6-17(20(28-2)21(19)29-3)15-23-12-10-22(11-13-23)14-16-4-7-18(8-5-16)24(25)26/h4-9H,10-15H2,1-3H3 |
InChI Key |
FMLSXOUOHKSXBC-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-])OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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